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Compound Name:
Chlorophenyl)methoxy]phenol

CAS No.: 52890-66-1

Cat. No.: B14656201

Get Quote

Technical Guide: 4-[(4-
Chlorophenyl)methoxy]phenol
Advanced Characterization, Synthesis, and
Biological Applications[1][2]

Executive Summary

4-[(4-Chlorophenyl)methoxy]phenol (also known as 4-(4-chlorobenzyloxy)phenol or
Hydroquinone mono-4-chlorobenzyl ether) is a lipophilic phenolic ether structurally analogous
to Monobenzone (4-Benzyloxyphenol).[1][2] It functions primarily as a chemical intermediate in
the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and potentially as
a depigmenting agent due to its structural similarity to tyrosinase inhibitors.[1][2] This guide
details its physicochemical properties, validated synthesis via Williamson etherification, and
biological mechanisms.[2]
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Chemical Identity & Physicochemical Profile[2][3][4][5]

[6][7]
Parameter Data
IUPAC Name 4-[(4-Chlorophenyl)methoxy]phenol
4-(4-Chlorobenzyloxy)phenol; Hydroquinone
Common Synonyms mono-p-chlorobenzyl ether; p-
Chloromonobenzone
CAS Registry Number 52890-66-1
Not directly indexed in primary public snippets;
PubChem CID Y P P PP
Refer to CAS 52890-66-1
Molecular Formula C13H11ClO2
Molecular Weight 234.68 g/mol
Available via CAS lookup (Structure-based:
InChlKey
Oclccc(OCc2ccc(Cl)cc2)ecl)
N Soluble in organic solvents (Ethanol, DMSO,
Solubility . .
Acetone); Sparingly soluble in water
) ) ~120-124 °C (Analogous to Monobenzone,
Melting Point

specific range depends on purity)

Synthesis Protocol: Williamson Ether Synthesis

The most robust method for synthesizing 4-[(4-Chlorophenyl)methoxy]phenol involves the
selective O-alkylation of hydroquinone with 4-chlorobenzyl chloride (or bromide) in the
presence of a weak base.[1][2]

Reaction Scheme

» Reagents: Hydroquinone (1.0 eq), 4-Chlorobenzyl chloride (1.0 eq), Potassium Carbonate
(K2COs3, 1.2 eq).[2]

» Solvent: Acetone or Acetonitrile (Reflux).[2]
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Catalyst: Potassium lodide (KI, 0.1 eq) to accelerate the reaction via Finkelstein exchange (if
using chloride).

Step-by-Step Methodology

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser,
dissolve Hydroquinone (11.0 g, 100 mmol) in 150 mL of anhydrous acetone.

Base Addition: Add anhydrous K2COs (16.6 g, 120 mmol) and Kl (1.6 g, 10 mmol). Stir for 15
minutes at room temperature to form the phenoxide anion.

Alkylation: Dropwise add a solution of 4-Chlorobenzyl chloride (16.1 g, 100 mmol) in 50 mL
acetone over 30 minutes.

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 12—24 hours. Monitor
reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

Workup:
o Cool the mixture and filter off inorganic salts (KCI/KBr).[2]
o Evaporate the solvent under reduced pressure.[2]

o Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M HCI (to remove residual
base) followed by water and brine.[2]

Purification: The crude product may contain unreacted hydroquinone and the di-substituted
ether (1,4-bis(4-chlorobenzyloxy)benzene).[1][2] Purify via recrystallization from
Ethanol/Water or column chromatography (Silica gel, Hexane -> EtOAc gradient).[1][2]

4-Chlorobenzyl Chloride
(Electrophile)

+ .
Alkyl Halide 4-[(4-Chlorophenyl)methoxy]phenol
| Reflux12:24h (T
Hydroquinone Stir 15 min _ | K2C0O3/Acetone »_| Mono-Phenoxide Anion .
(Nucleophile) | (Deprotonation) = (Intermediate) Over-alkylation

Di-ether Byproduct
(Impurity)
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Caption: Williamson ether synthesis pathway for selective mono-alkylation of hydroquinone.

Biological Mechanism & Applications

As a structural analog of Monobenzone, 4-[(4-Chlorophenyl)methoxy]phenol exhibits activity
in melanocyte modulation and serves as a scaffold for metabolic disease therapeutics.[1][2]

A. Depigmentation Mechanism (Tyrosinase Inhibition)

Similar to Monobenzone, this compound acts as a substrate for tyrosinase, the rate-limiting
enzyme in melanin synthesis.[2]

o Mechanism: The phenol moiety is oxidized by tyrosinase to a quinone species (likely a
chloro-substituted benzoquinone).[1][2]

» Cytotoxicity: The resulting quinone is highly reactive and can form covalent adducts with
cellular thiols (cysteine residues) on tyrosinase or other melanosomal proteins, leading to
melanocyte destruction (leukoderma) rather than reversible inhibition.[2]

o Potency: The para-chloro substituent increases lipophilicity (logP), potentially enhancing skin
penetration compared to the non-chlorinated parent compound.[1][2]

B. PPAR Agonist Intermediate

The compound serves as a key intermediate in the synthesis of alkoxy-3-indolylacetic acid
analogs, which are potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1][2]

» Role: The 4-chlorobenzyloxy tail provides the necessary hydrophobic bulk to occupy the
ligand-binding domain (LBD) of PPAR-gammal/delta, regulating glucose metabolism and
insulin sensitivity.[1][2]
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Caption: Dual role as a tyrosinase substrate leading to melanocytotoxicity and as a scaffold for
PPAR agonists.[1][2]

Safety & Handling

o Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[2]
» Handling: Wear nitrile gloves and safety goggles.[2] Avoid inhalation of dust.[2][3]

o Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent
oxidation of the phenol group.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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